Dexpramipexole dihydrochloride
Dexpramipexole dihydrochloride
The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
Brand Name:
Vulcanchem
CAS No.:
104632-27-1
VCID:
VC0001593
InChI:
InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1
SMILES:
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Molecular Formula:
C10H18ClN3S
Molecular Weight:
247.79 g/mol
Dexpramipexole dihydrochloride
CAS No.: 104632-27-1
Cat. No.: VC0001593
Molecular Formula: C10H18ClN3S
Molecular Weight: 247.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole. |
|---|---|
| CAS No. | 104632-27-1 |
| Molecular Formula | C10H18ClN3S |
| Molecular Weight | 247.79 g/mol |
| IUPAC Name | (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |
| Standard InChI | InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1 |
| Standard InChI Key | YLOYRMPMRZXEMW-OGFXRTJISA-N |
| Isomeric SMILES | CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl |
| SMILES | CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
| Canonical SMILES | CCCNC1CCC2=C(C1)SC(=N2)N.Cl |
| Appearance | Assay:≥95%A crystalline solid |
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